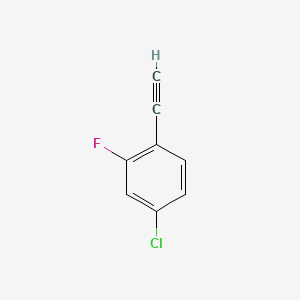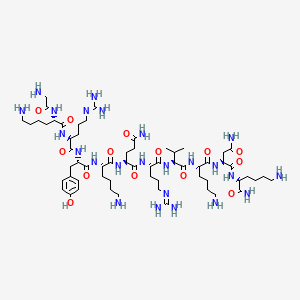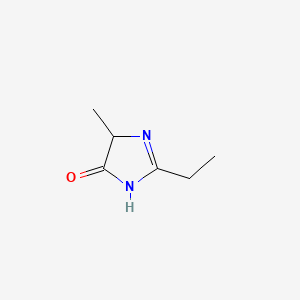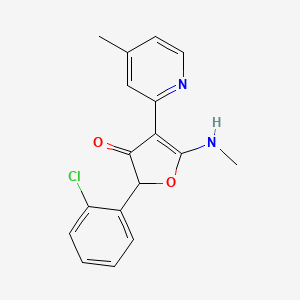
Ala-Ala-Phe-Chlormethylketon tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- AAF-CMK, auch bekannt als N-Ala-Ala-Phe-CMK oder Tripeptidyl-Peptidase-Inhibitor II, ist eine Verbindung, die in der biochemischen Forschung verwendet wird.
- Seine chemische Struktur besteht aus L-Alanyl-N-[(1S)-3-Chlor-2-oxo-1-(Phenylmethyl)propyl]-L-Alaninamid mit einem Mono(Trifluoracetaat)-Salz .
- AAF-CMK ist ein irreversibler Inhibitor der Tripeptidyl-Peptidase II (TPPII), einer Serinpeptidase, die Tripeptide vom freien NH2-Terminus von Oligopeptiden entfernt .
Wissenschaftliche Forschungsanwendungen
Biochemie: AAF-CMK ist wertvoll für die Untersuchung proteolytischer Prozesse, insbesondere der TPPII-Aktivität .
Biologie: Forscher verwenden es, um proteasomenbezogene Pfade und den zellulären Proteinabbau zu untersuchen .
Medizin: Obwohl es nicht direkt in klinischen Umgebungen verwendet wird, kann das Verständnis der TPPII-Hemmung Auswirkungen auf die Medikamentenentwicklung haben.
Industrie: Die industriellen Anwendungen von AAF-CMK sind begrenzt, hauptsächlich aufgrund seiner spezialisierten Rolle in der Forschung.
Wirkmechanismus
Wirkmechanismus
Target of Action
The primary target of Ala-Ala-Phe-Chloromethylketone TFA is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a multi-protein complex that plays a crucial role in the degradation of intracellular proteins .
Mode of Action
Ala-Ala-Phe-Chloromethylketone TFA acts as a selective and reversible inhibitor of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome . This inhibition is evidenced by the compound’s ability to inhibit functional β5 active site labeling with the affinity probe BodipyFL-Ahx 3 L 3 VS .
Biochemical Pathways
The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .
Pharmacokinetics
It is known that the compound issoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA results in the accumulation of polyubiquitylated proteins . This can lead to cell growth inhibition and potentially cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ala-Ala-Phe-Chloromethylketone TFA. For instance, the compound is light-sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, the compound’s solubility in water suggests that its action and efficacy could be influenced by the hydration status of the cells and the surrounding environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ala-ala-phe-chloromethylketone trifluoroacetate interacts with enzymes such as tripeptidyl peptidase II. This interaction is characterized by the compound’s ability to inhibit the enzyme, thereby affecting the enzyme’s function in protein degradation.
Cellular Effects
The effects of Ala-ala-phe-chloromethylketone trifluoroacetate on cells are primarily related to its role as a protease inhibitor. By inhibiting the activity of tripeptidyl peptidase II, it can influence cellular processes related to protein degradation.
Molecular Mechanism
The molecular mechanism of action of Ala-ala-phe-chloromethylketone trifluoroacetate involves its binding to the active site of the enzyme tripeptidyl peptidase II. This binding inhibits the enzyme’s activity, preventing it from carrying out its role in protein degradation.
Vorbereitungsmethoden
- Synthesewege für AAF-CMK sind nicht weit verbreitet dokumentiert, aber es ist üblicherweise für Forschungszwecke erhältlich.
- Industrielle Produktionsmethoden sind aufgrund seines spezialisierten Einsatzes in der Forschung nicht gut etabliert.
Analyse Chemischer Reaktionen
- AAF-CMK stört die Chymotrypsin-ähnliche Aktivität des Proteasoms nicht signifikant .
- Es hemmt auch Bleomycin-Hydrolase und Puromycin-sensitive Aminopeptidase .
- Die Verbindung unterliegt aufgrund ihrer peptidartigen Struktur wahrscheinlich Hydrolysereaktionen.
Vergleich Mit ähnlichen Verbindungen
- AAF-CMK ist aufgrund seiner spezifischen Hemmung von TPPII einzigartig.
- Ähnliche Verbindungen umfassen andere Proteaseinhibitoren, aber keine stimmen genau mit ihrem Wirkmechanismus überein.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ala-ala-phe-chloromethylketone tfa involves the sequential coupling of protected amino acids followed by selective cleavage of protecting groups and subsequent reaction with chloromethylketone tfa.", "Starting Materials": [ "Fmoc-Ala-OH", "Fmoc-Phe-OH", "Boc-Ala-OH", "Chloromethylketone tfa", "HBTU", "DIPEA", "TFA", "DMF", "DCM", "Acetic anhydride", "Pyridine", "Triisopropylsilane", "Toluene", "Ethanol" ], "Reaction": [ "Step 1: Coupling of Fmoc-Ala-OH with Boc-Ala-OH using HBTU and DIPEA in DMF to obtain Fmoc-Ala-Ala-Boc", "Step 2: Deprotection of Fmoc group using 20% piperidine in DMF to obtain Ala-Ala-Boc", "Step 3: Coupling of Fmoc-Phe-OH with Ala-Ala-Boc using HBTU and DIPEA in DMF to obtain Fmoc-Ala-Ala-Phe-Boc", "Step 4: Deprotection of Fmoc group using 20% piperidine in DMF to obtain Ala-Ala-Phe-Boc", "Step 5: Reaction of Ala-Ala-Phe-Boc with chloromethylketone tfa in the presence of TFA, triisopropylsilane, and toluene to obtain Ala-Ala-Phe-chloromethylketone tfa", "Step 6: Cleavage of Boc protecting group using TFA and triisopropylsilane in DCM to obtain Ala-Ala-Phe-chloromethylketone tfa as a TFA salt", "Step 7: Purification of the product using column chromatography with a gradient of acetic anhydride and pyridine in ethanol" ] } | |
CAS-Nummer |
184901-82-4 |
Molekularformel |
C18H23ClF3N3O5 |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI-Schlüssel |
BBKRCKQWYZACFI-SQRKDXEHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Cyclohept[d]isoxazol-5-one,4-hydroxy-(9CI)](/img/no-structure.png)
![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B574092.png)

![2-Methyl-2-propanyl [2-(3-aminopropoxy)ethyl]carbamate](/img/structure/B574095.png)






